molecular formula C7H16Cl2N2 B13894054 Spiro[3.3]heptan-2-ylhydrazine dihydrochloride

Spiro[3.3]heptan-2-ylhydrazine dihydrochloride

Cat. No.: B13894054
M. Wt: 199.12 g/mol
InChI Key: UUWWAVSALLTQHM-UHFFFAOYSA-N
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Description

Spiro[33]heptan-2-ylhydrazine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 It is a spirocyclic compound, meaning it contains a spiro-connected ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.3]heptan-2-ylhydrazine dihydrochloride typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with hydrazine hydrate, followed by treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Reaction Time: Several hours to overnight.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptan-2-ylhydrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding spiro[3.3]heptan-2-one derivatives.

    Reduction: Reduction reactions can convert it into spiro[3.3]heptan-2-ylamine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various spirocyclic derivatives with different functional groups, which can be further utilized in synthetic chemistry and material science.

Scientific Research Applications

Spiro[3.3]heptan-2-ylhydrazine dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of novel materials with unique properties, such as spirocyclic polymers.

Mechanism of Action

The mechanism of action of spiro[3.3]heptan-2-ylhydrazine dihydrochloride involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure provides a basis for selective interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane: A saturated benzene bioisostere with similar structural features.

    Spiro-OMeTAD: A spirocyclic compound used in organic electronics.

    Spiro[2.2]pentane: Another spirocyclic compound with different ring sizes.

Uniqueness

Spiro[33]heptan-2-ylhydrazine dihydrochloride is unique due to its specific spirocyclic framework and the presence of the hydrazine functional group

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

spiro[3.3]heptan-2-ylhydrazine;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c8-9-6-4-7(5-6)2-1-3-7;;/h6,9H,1-5,8H2;2*1H

InChI Key

UUWWAVSALLTQHM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)NN.Cl.Cl

Origin of Product

United States

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